physicochemical properties of 2-[(Pyridin-3-ylmethyl)amino]nicotinonitrile
physicochemical properties of 2-[(Pyridin-3-ylmethyl)amino]nicotinonitrile
An In-depth Technical Guide to the Physicochemical Properties of 2-[(Pyridin-3-ylmethyl)amino]nicotinonitrile
Abstract
This technical guide provides a comprehensive analysis of 2-[(Pyridin-3-ylmethyl)amino]nicotinonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a foundational understanding through a proposed synthetic pathway, predicted physicochemical properties, and detailed protocols for its characterization. By leveraging data from its constituent precursors, 2-chloronicotinonitrile and 3-(aminomethyl)pyridine, and analogous molecular structures, this guide offers a robust framework for researchers and drug development professionals. The narrative emphasizes the causal logic behind experimental design and provides validated protocols, ensuring scientific integrity and practical utility.
Introduction and Rationale
The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The incorporation of a pyridinylmethylamino substituent at the 2-position introduces additional hydrogen bonding capabilities, potential for metal chelation, and diverse intermolecular interactions, making 2-[(Pyridin-3-ylmethyl)amino]nicotinonitrile a compelling candidate for further investigation. The presence of two pyridine rings and a nitrile group suggests potential applications as a building block for complex ligands, functional materials, or as a lead compound in drug discovery programs targeting enzymes or receptors where specific hydrogen bond donor-acceptor patterns are crucial.[2] This guide addresses the current information gap by proposing a reliable synthetic route and a comprehensive, albeit predictive, profile of its physicochemical and spectroscopic properties.
Proposed Synthesis: A Nucleophilic Aromatic Substitution Approach
The most chemically intuitive and efficient pathway to synthesize 2-[(Pyridin-3-ylmethyl)amino]nicotinonitrile is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This approach leverages the reactivity of 2-chloronicotinonitrile, where the electron-withdrawing nitrile group and the ring nitrogen activate the chlorine atom at the 2-position for displacement by a nucleophile.
Causality of Experimental Design: The choice of 3-(aminomethyl)pyridine as the nucleophile is deliberate; its primary amine provides the requisite nucleophilicity to attack the electron-deficient carbon of the nicotinonitrile ring. The reaction is typically facilitated by a non-nucleophilic base to neutralize the HCl generated in situ, driving the reaction to completion. A high-boiling point polar aprotic solvent is chosen to ensure solubility of the reactants and to allow for elevated reaction temperatures, which are often necessary to overcome the activation energy of the SNAᵣ reaction on a heterocyclic ring.
Starting Materials: Physicochemical Properties
A thorough understanding of the starting materials is critical for reaction optimization and safety.
| Property | 2-Chloronicotinonitrile | 3-(Aminomethyl)pyridine |
| CAS Number | 6602-54-6[3] | 3731-52-0[4] |
| Molecular Formula | C₆H₃ClN₂[5] | C₆H₈N₂[4] |
| Molecular Weight | 138.56 g/mol [5] | 108.14 g/mol [6] |
| Appearance | White to off-white solid | Clear, colorless to pale yellow liquid[4] |
| Melting Point | 104-107 °C[7] | -21 °C[8] |
| Boiling Point | 257.6 °C at 760 mmHg[7] | 73-74 °C at 1 mmHg[8] |
| Density | 1.3 g/cm³[7] | 1.062 g/mL at 25 °C[8] |
| Solubility | Soluble in many organic solvents | Freely soluble in water, soluble in chloroform, methanol[8] |
| Safety | Highly toxic if inhaled, swallowed, or absorbed through skin.[9] Irritant.[3] | Corrosive. Causes severe skin burns and eye damage.[6] |
Synthetic Workflow Diagram
Caption: Proposed synthesis of the target compound via SNAr.
Step-by-Step Experimental Protocol
This protocol is based on established methods for the synthesis of 2-aminonicotinic acid derivatives.[10]
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Reagent Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 2-chloronicotinonitrile (1.0 eq), 3-(aminomethyl)pyridine (1.1 eq), and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.0 eq).
-
Solvent Addition: Add a suitable volume of a dry, polar aprotic solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide) to achieve a reactant concentration of approximately 0.5 M.
-
Reaction Execution: Heat the reaction mixture with stirring under a nitrogen atmosphere to a temperature between 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-24 hours).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction, such as ethyl acetate.
-
Extraction: Extract the aqueous layer three times with the organic solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove the solvent and residual base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure 2-[(Pyridin-3-ylmethyl)amino]nicotinonitrile.
Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted based on the compound's structure and data from analogous molecules.
| Property | Predicted Value / Description | Rationale / Reference |
| Molecular Formula | C₁₂H₁₀N₄ | From chemical structure |
| Molecular Weight | 210.24 g/mol | Calculated from molecular formula |
| Appearance | Expected to be a white to yellow solid | Similar 2-aminonicotinonitrile derivatives are solids |
| Melting Point | > 150 °C | Increased molecular weight and hydrogen bonding potential compared to precursors |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in non-polar solvents; slightly soluble in water. | Presence of polar nitrile and amine groups, and two pyridine rings. |
| pKa | ~4-5 for pyridine rings; ~7-8 for the secondary amine | Based on typical pKa values for pyridine and secondary anilinic amines. |
| logP | ~1.5 - 2.5 | Estimated based on the combination of hydrophilic (amines) and hydrophobic (aromatic rings) moieties. |
Proposed Methods for Structural Elucidation
Validation of the successful synthesis and purity of 2-[(Pyridin-3-ylmethyl)amino]nicotinonitrile requires a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination.
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¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key predicted signals include:
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Aromatic Protons (δ 7.0-8.8 ppm): Multiple signals corresponding to the protons on both the nicotinonitrile and the pyridin-3-yl rings. The specific chemical shifts and coupling constants (J-values) will be characteristic of their positions relative to the nitrogen atoms and other substituents.
-
Methylene Protons (-CH₂-) (δ ~4.5-5.0 ppm): A doublet, integrating to 2H, resulting from coupling to the adjacent N-H proton.
-
Amine Proton (-NH-) (δ ~5.5-7.0 ppm): A broad singlet or triplet, integrating to 1H. Its chemical shift may be highly dependent on solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework.[11]
-
Aromatic Carbons (δ ~110-160 ppm): Signals for all 11 aromatic carbons.
-
Nitrile Carbon (-C≡N) (δ ~115-120 ppm): A characteristic signal for the nitrile carbon.
-
Methylene Carbon (-CH₂-) (δ ~45-55 ppm): A signal for the methylene bridge carbon.
-
Infrared (IR) Spectroscopy
IR spectroscopy will identify the key functional groups present in the molecule.[12]
| Functional Group | Expected Absorption (cm⁻¹) | Vibration Type |
| N-H (secondary amine) | 3200-3400 (medium, sharp) | Stretch |
| C-H (aromatic) | 3000-3100 (medium) | Stretch |
| C≡N (nitrile) | 2220-2260 (medium, sharp) | Stretch |
| C=C, C=N (aromatic rings) | 1450-1600 (multiple, medium to strong) | Stretch |
| C-N | 1200-1350 (medium) | Stretch |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the molecule's fragmentation pattern.
-
Molecular Ion Peak (M⁺): An intense peak is expected at m/z = 210, corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₂H₁₀N₄).
-
Key Fragmentation Pathways: Common fragmentation would likely involve the cleavage of the benzylic C-N bond, leading to characteristic fragments. For instance, a fragment corresponding to the pyridin-3-ylmethyl cation (m/z = 92) or the 2-aminonicotinonitrile radical cation (m/z = 119) might be observed.[13]
Conclusion
While 2-[(Pyridin-3-ylmethyl)amino]nicotinonitrile is not extensively documented in current literature, its synthesis is highly feasible through standard organic chemistry reactions. This guide provides a comprehensive, scientifically-grounded framework for its preparation and characterization. The predicted physicochemical and spectroscopic data herein serve as a valuable benchmark for researchers aiming to synthesize and explore the potential applications of this novel compound. The self-validating nature of the proposed experimental protocols, combined with detailed characterization methods, ensures a high degree of trustworthiness and reproducibility for scientists in the field.
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